molecular formula C14H19NOS B4963848 3-(2-tert-butylphenoxy)propyl thiocyanate

3-(2-tert-butylphenoxy)propyl thiocyanate

Cat. No.: B4963848
M. Wt: 249.37 g/mol
InChI Key: IGVJOOYXUUHRGM-UHFFFAOYSA-N
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Description

3-(2-tert-butylphenoxy)propyl thiocyanate is an organic compound that belongs to the class of thiocyanates Thiocyanates are characterized by the presence of the functional group -SCN, where the sulfur atom is bonded to the organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-tert-butylphenoxy)propyl thiocyanate typically involves the reaction of 3-(2-tert-butylphenoxy)propyl chloride with potassium thiocyanate in an organic solvent such as acetone or dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired thiocyanate product. The general reaction scheme is as follows:

3-(2-tert-butylphenoxy)propyl chloride+KSCN3-(2-tert-butylphenoxy)propyl thiocyanate+KCl\text{3-(2-tert-butylphenoxy)propyl chloride} + \text{KSCN} \rightarrow \text{this compound} + \text{KCl} 3-(2-tert-butylphenoxy)propyl chloride+KSCN→3-(2-tert-butylphenoxy)propyl thiocyanate+KCl

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and phase-transfer agents can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2-tert-butylphenoxy)propyl thiocyanate can undergo various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: The thiocyanate group can be reduced to form thiols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Amides, esters.

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiols.

Scientific Research Applications

3-(2-tert-butylphenoxy)propyl thiocyanate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-tert-butylphenoxy)propyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-butylphenoxy)propyl thiocyanate
  • 3-(2-tert-butylphenoxy)propyl isothiocyanate
  • 3-(2-tert-butylphenoxy)propyl chloride

Uniqueness

3-(2-tert-butylphenoxy)propyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity compared to its isothiocyanate and chloride analogs. The thiocyanate group allows for specific types of chemical transformations that are not possible with the other functional groups, making it a valuable compound in organic synthesis and materials science.

Properties

IUPAC Name

3-(2-tert-butylphenoxy)propyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-14(2,3)12-7-4-5-8-13(12)16-9-6-10-17-11-15/h4-5,7-8H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVJOOYXUUHRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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